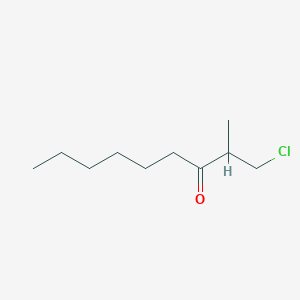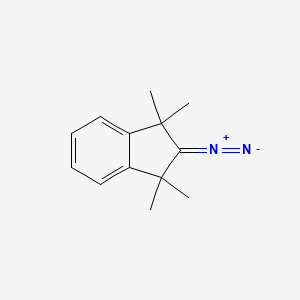![molecular formula C22H18OSe2 B14425911 1,1'-[Oxybis(methyleneselanyl)]dinaphthalene CAS No. 82745-68-4](/img/structure/B14425911.png)
1,1'-[Oxybis(methyleneselanyl)]dinaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is a chemical compound with the molecular formula C22H18OSe2 It consists of two naphthalene units connected by a methyleneselanyl bridge through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene typically involves the reaction of naphthalene derivatives with methyleneselanyl compounds under controlled conditions. One common method includes the use of naphthalene-1-boronic acid and methyleneselanyl chloride in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methyleneselanyl bridge to methylenesulfur or methylene groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, chlorinating agents, and Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylenesulfur, methylene groups.
Substitution: Halogenated naphthalenes, alkylated naphthalenes.
Applications De Recherche Scientifique
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene involves its interaction with molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, contributing to its antioxidant activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Oxybis(methylene)]dinaphthalene: Similar structure but lacks selenium atoms, resulting in different chemical and biological properties.
1,1’-[Oxybis(methylenesulfur)]dinaphthalene:
1,1’-[Oxybis(methyleneselanyl)]dibenzene: Similar selenium-containing compound but with benzene rings instead of naphthalene.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and biological activity. The combination of naphthalene units and selenium atoms makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
82745-68-4 |
|---|---|
Formule moléculaire |
C22H18OSe2 |
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
1-(naphthalen-1-ylselanylmethoxymethylselanyl)naphthalene |
InChI |
InChI=1S/C22H18OSe2/c1-3-11-19-17(7-1)9-5-13-21(19)24-15-23-16-25-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2 |
Clé InChI |
QYZYKHRHIVYNER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2[Se]COC[Se]C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


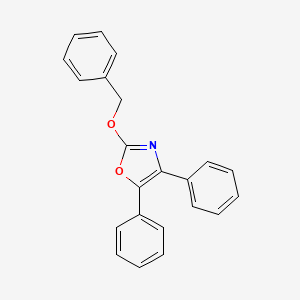
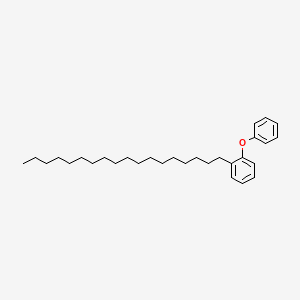
![N-(Prop-2-en-1-yl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14425862.png)
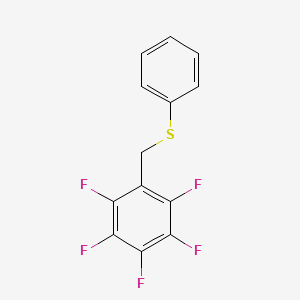
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
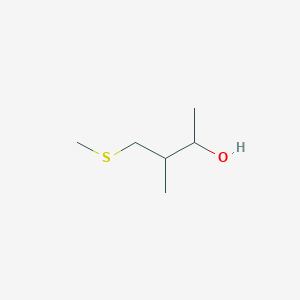
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
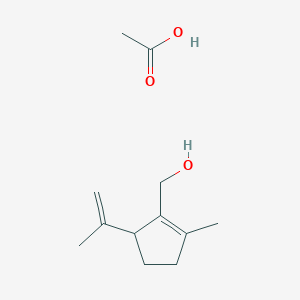
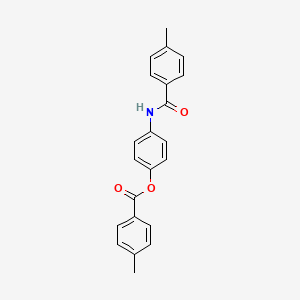
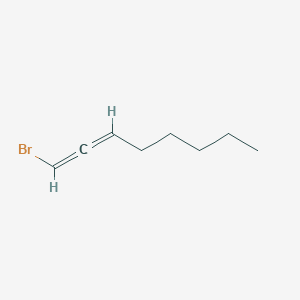

![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
